Furan-2-carboxamide vs. Furan-3-carboxamide Regioisomerism: Divergent KOR Antagonist Pharmacology
The regioisomeric analog N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 2034308-67-1) has been characterized as a selective κ-opioid receptor (KOR) antagonist with demonstrated in vivo efficacy, while the furan-2-carboxamide regioisomer (CAS 2034307-65-6) has not been characterized for KOR activity in any publicly disclosed primary research literature or patent . This regioisomeric distinction is critical: the position of the carboxamide attachment on the furan ring (2- vs. 3-position) alters the spatial orientation of the amide carbonyl and the furan oxygen, which are key hydrogen-bonding elements for receptor interaction [1]. In analogous carboxamide series, furan-2-carboxamide and furan-3-carboxamide regioisomers routinely exhibit divergent target selectivity profiles, with differences in Ki values frequently exceeding 10- to 100-fold at aminergic and opioid receptor subtypes [1].
| Evidence Dimension | KOR antagonist activity and target annotation |
|---|---|
| Target Compound Data | No publicly available KOR binding or functional data identified for CAS 2034307-65-6 |
| Comparator Or Baseline | N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide (CAS 2034308-67-1): selective KOR antagonist; oral activity demonstrated in mouse prolactin secretion and tail-flick analgesia models; long duration of action in rat pharmacological experiments |
| Quantified Difference | Regioisomeric difference (2-carboxamide vs. 3-carboxamide); quantitative KOR binding/functional data unavailable for target compound vs. characterized KOR antagonist profile for comparator |
| Conditions | Comparator data derived from in vitro KOR binding, in vivo mouse tail-flick analgesia, and prolactin secretion antagonism models |
Why This Matters
Procurement of the 2-carboxamide regioisomer over the 3-carboxamide requires explicit justification for research programs focused on KOR pharmacology, as the 3-carboxamide is the only regioisomer with publicly documented KOR antagonist activity.
- [1] Patchett, A.A.; Nargund, R.P. Privileged Structures — An Update. Annual Reports in Medicinal Chemistry, 2000, 35, 289–298. Documents regioisomer-dependent receptor selectivity patterns for carboxamide-containing heterocycles. View Source
